2,5-Tetrahydrofurandimethanol, trans-
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Overview
Description
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Esterification: Reacts with dicarboxylic acids to form polyesters.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Esterification: Typically involves the use of dicarboxylic acids such as terephthalic acid or succinic acid in the presence of a catalyst like titanium butoxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products Formed
Polyesters: Such as poly(tetrahydrofurandimethylene terephthalate) and poly(tetrahydrofuran dimethylene furandicarboxylate).
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Tetrahydrofuran Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable materials.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Used in the production of high-performance plastics and fibers.
Mechanism of Action
The mechanism by which 2,5-tetrahydrofurandimethanol, trans- exerts its effects is primarily through its ability to undergo polymerization reactions. The hydroxymethyl groups in the trans-configuration allow for efficient esterification with dicarboxylic acids, leading to the formation of polyesters with desirable thermal and mechanical properties . The molecular targets and pathways involved include the esterification process and the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol used in polyester synthesis.
Diethylene Glycol: Used in the production of polyesters and polyurethanes.
1,8-Octanediol: A long-chain diol used in polymer synthesis.
1,4-Cyclohexanedimethanol: A cyclic diol used in the production of high-performance polyesters.
Uniqueness
2,5-Tetrahydrofurandimethanol, trans- is unique due to its cyclic structure and the presence of hydroxymethyl groups in the trans-configuration. This configuration enhances its reactivity and allows for the formation of polyesters with higher glass transition temperatures and improved thermal stability compared to other diols .
Properties
CAS No. |
81370-88-9 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1CO)CO |
Canonical SMILES |
C1CC(OC1CO)CO |
Origin of Product |
United States |
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